
lambda~1~-Thallanyl--vanadium (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lambda~1~-Thallanyl–vanadium (1/3): is a complex compound involving thallium and vanadium. Vanadium is a transition metal known for its multiple oxidation states and catalytic properties . Thallium, on the other hand, is a post-transition metal with significant applications in electronics and optics
准备方法
Synthetic Routes and Reaction Conditions: The preparation of lambda1-Thallanyl–vanadium (1/3) typically involves the reaction of vanadium precursors with thallium salts under controlled conditions. One common method is the reduction of vanadium pentoxide (V₂O₅) with thallium nitrate (TlNO₃) in an inert atmosphere . The reaction is carried out at elevated temperatures, often exceeding 500°C, to ensure complete reduction and formation of the desired compound.
Industrial Production Methods: Industrial production of lambda1-Thallanyl–vanadium (1/3) may involve large-scale reduction processes using vanadium and thallium ores. The ores are first processed to extract pure vanadium and thallium, which are then reacted in high-temperature furnaces. Advanced techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions: Lambda1-Thallanyl–vanadium (1/3) undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products Formed:
Oxidation Products: Higher oxidation state vanadium compounds.
Reduction Products: Lower oxidation state vanadium compounds.
Substitution Products: Halogenated derivatives of the original compound.
科学研究应用
Chemistry: Lambda1-Thallanyl–vanadium (1/3) is used as a catalyst in various organic reactions, including oxidation and reduction processes . Its unique properties make it suitable for facilitating complex chemical transformations.
Biology: In biological research, the compound is studied for its potential role in enzyme inhibition and interaction with biological molecules . Its ability to modulate redox reactions is of particular interest in understanding cellular processes.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases involving oxidative stress and metal ion imbalances . Its interaction with biological systems is being investigated for drug development.
Industry: In industrial applications, lambda1-Thallanyl–vanadium (1/3) is used in the production of advanced materials, including high-strength alloys and specialized coatings . Its catalytic properties are also leveraged in chemical manufacturing processes.
作用机制
The mechanism of action of lambda1-Thallanyl–vanadium (1/3) involves its ability to undergo redox reactions and interact with various molecular targets . The compound can modulate the activity of enzymes and other proteins by altering their oxidation states. This interaction is mediated through the transfer of electrons, which can activate or inhibit specific biochemical pathways .
相似化合物的比较
Vanadyl sulfate (VOSO₄): A vanadium compound with similar redox properties.
Thallium(I) chloride (TlCl): A thallium compound with comparable chemical reactivity.
Uniqueness: Lambda1-Thallanyl–vanadium (1/3) is unique due to the combination of vanadium and thallium in a single compound, resulting in distinct chemical and physical properties.
属性
CAS 编号 |
12187-05-2 |
|---|---|
分子式 |
TlV3 |
分子量 |
357.208 g/mol |
InChI |
InChI=1S/Tl.3V |
InChI 键 |
RPXHQUWDTMXGJT-UHFFFAOYSA-N |
规范 SMILES |
[V].[V].[V].[Tl] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


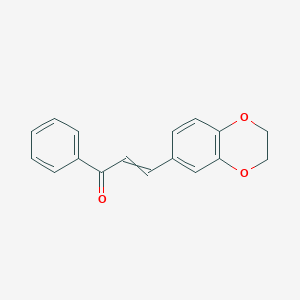
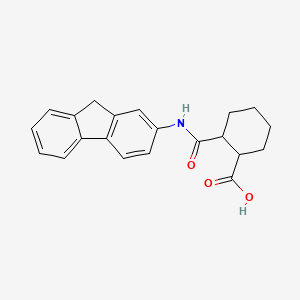

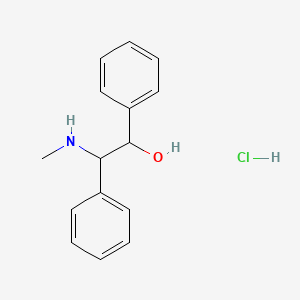

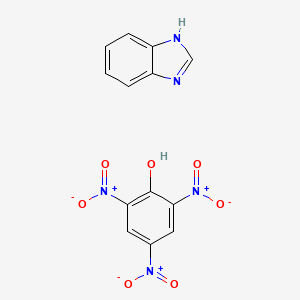
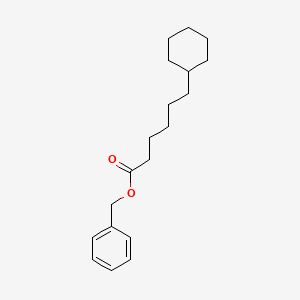
![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
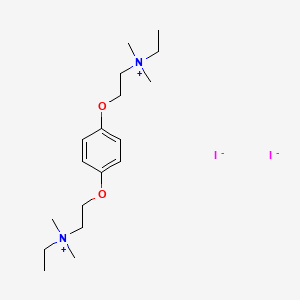
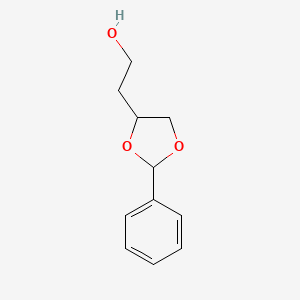

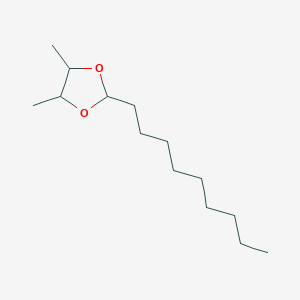
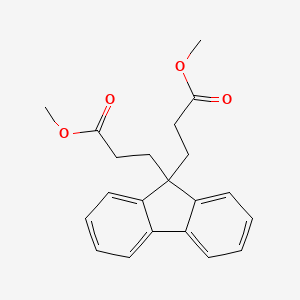
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)
